3,5-Dinitroaniline

Catalog No.
S772835
CAS No.
618-87-1
M.F
C6H5N3O4
M. Wt
183.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitroaniline

CAS Number

618-87-1

Product Name

3,5-Dinitroaniline

IUPAC Name

3,5-dinitroaniline

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

InChI

InChI=1S/C6H5N3O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H,7H2

InChI Key

MPBZUKLDHPOCLS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N

Current Research Focus:

While 3,5-dinitroaniline possesses some chemical properties that might be relevant in specific scientific research areas, its current research applications appear to be limited. Most research involving this compound focuses on its detection in environmental samples or its use as a reference standard in analytical techniques.

  • Environmental Analysis: Studies have explored the use of 3,5-dinitroaniline as a marker compound for the presence of certain explosives in environmental matrices like wastewater [].

Limited Synthetic Applications:

There is limited research exploring the use of 3,5-dinitroaniline in synthetic chemistry. Some studies have investigated its potential as a precursor for the synthesis of other organic compounds, but these applications haven't gained widespread use [].

3,5-Dinitroaniline is an organic compound with the chemical formula C₆H₅N₃O₄. It belongs to the class of dinitroanilines, which are derivatives of aniline and dinitrobenzenes. This compound appears as yellow crystalline needles at room temperature and has a melting point of approximately 162 °C . The structure of 3,5-dinitroaniline features two nitro groups (-NO₂) attached to the aromatic ring at the 3 and 5 positions relative to the amino group (-NH₂) on the aniline structure. Its empirical formula indicates that it contains three nitrogen atoms, four oxygen atoms, and six carbon atoms, making it a nitrogen-rich compound.

3,5-DNA is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: 3,5-DNA is toxic by inhalation, ingestion, and skin contact. It can cause irritation of the eyes, skin, and respiratory system. In severe cases, exposure can lead to organ damage and death [].
  • Flammability: 3,5-DNA is combustible and can ignite if exposed to heat or open flames [].
  • Reactivity: 3,5-DNA can react violently with strong oxidizing agents [].
Typical of aromatic compounds with nitro and amino groups. Key reactions include:

  • Reduction: It can be reduced to form amino derivatives through catalytic hydrogenation or other reducing agents, yielding compounds such as 3,5-diaminobenzene .
  • Nitration: Further nitration can introduce additional nitro groups to the aromatic ring.
  • Acylation: It can undergo acylation reactions to form amides or esters when treated with acyl chlorides or anhydrides .

The synthesis of derivatives often involves reactions with other reagents, such as diazotization followed by coupling reactions, which are common in organic synthesis involving aromatic compounds.

Research indicates that 3,5-dinitroaniline exhibits biological activity, particularly as an antiprotozoal agent. Its mechanism of action is believed to involve selective inhibition of tubulin in protozoan organisms, making it a candidate for further development in medicinal chemistry . Additionally, studies have suggested potential antimicrobial properties in some dinitroaniline derivatives.

The synthesis of 3,5-dinitroaniline can be achieved through several methods:

  • Ammonolysis of Chloronitrobenzene: This method involves treating chloronitrobenzene with ammonia under specific conditions to yield dinitroanilines .
  • Reduction of Trinitrobenzene: Another route includes the reduction of 1,3,5-trinitrobenzene using sodium sulfide or other reducing agents .
  • Byproduct Formation: It is also produced as a byproduct during the manufacturing process of 2,4,6-trinitrotoluene (TNT) .

These methods highlight the versatility and accessibility of 3,5-dinitroaniline in synthetic organic chemistry.

3,5-Dinitroaniline has several applications across various fields:

  • Agriculture: It is used as an intermediate in the production of herbicides and pesticides. Notable herbicides derived from dinitroanilines include pendimethalin and trifluralin .
  • Chemical Synthesis: The compound serves as a precursor for synthesizing dyes and other industrial chemicals due to its reactive functional groups.
  • Explosives: Historically, dinitroanilines were utilized in explosives during World War I due to their explosive properties when combined with other materials .

Interaction studies involving 3,5-dinitroaniline focus on its metabolic pathways and potential toxicological effects. The compound is metabolized primarily in the liver, where it can form various metabolites that may be conjugated with sulfate or glucuronic acid for excretion . Toxicity assessments have indicated that exposure to dinitroanilines may lead to adverse health effects; thus, understanding these interactions is crucial for evaluating safety profiles.

3,5-Dinitroaniline shares structural similarities with several other dinitroanilines. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,4-DinitroanilineNitro groups at positions 2 and 4Widely used in herbicides; higher solubility
2,6-DinitroanilineNitro groups at positions 2 and 6Less common; different biological activity
3,4-DinitroanilineNitro groups at positions 3 and 4Similar applications but different reactivity
2,3-DinitroanilineNitro groups at positions 2 and 3Less studied; potential for distinct properties
1,3-DinitrobenzeneNitro groups on benzene ringPrecursor for various dinitroanilines

Each compound's unique positioning of functional groups affects its reactivity and biological activity. This structural variation leads to differing applications within agriculture and industry.

Structural Identity

3,5-Dinitroaniline belongs to the nitroaromatic family, defined by aromatic rings substituted with nitro groups. The IUPAC name 3,5-dinitroaniline reflects the positions of nitro substituents on the benzene ring relative to the amine group (-NH₂). Its canonical SMILES representation, C1=C(C=C(C=C1N+[O-])N+[O-])N, underscores the meta arrangement of nitro groups, which minimizes steric hindrance and electronic repulsion compared to ortho or para isomers.

Isomeric Relationships

Among the six dinitroaniline isomers, 3,5-dinitroaniline is distinguished by its symmetrical substitution pattern. This symmetry contributes to its crystalline structure and stability, as evidenced by its higher melting point (160–162°C) compared to 2,4-dinitroaniline (187.8°C). The table below contrasts key properties of select isomers:

Property3,5-Dinitroaniline2,4-Dinitroaniline2,6-Dinitroaniline
CAS Number618-87-197-02-9606-22-4
Melting Point (°C)159–163187.8136
Density (g/cm³)1.6011.611.736
Solubility in Water1–2 g/L1–2 g/L1–2 g/L

3,5-Dinitroaniline possesses the molecular formula C₆H₅N₃O₄ with a molecular weight of 183.12 grams per mole [1] [2] [3]. The compound features a benzene ring substituted with an amino group at position 1 and two nitro groups at positions 3 and 5, creating a symmetrical arrangement around the aromatic core [1] [2]. The IUPAC name for this compound is 3,5-dinitroaniline, and it is registered under CAS number 618-87-1 [1] [2] [3].

The molecular structure exhibits a planar aromatic system with the nitro groups positioned meta to the amino group [2] [4]. The InChI key MPBZUKLDHPOCLS-UHFFFAOYSA-N provides a unique identifier for this specific arrangement [1] [4]. The SMILES notation Nc1cc(cc(c1)N+=O)N+=O accurately represents the connectivity pattern [1] [4] [6].

Conformational analysis reveals that the nitro groups adopt a coplanar arrangement with the benzene ring due to conjugation effects [5]. The amino group also maintains planarity with the aromatic system, facilitating extended conjugation throughout the molecule [5]. This planar configuration is stabilized by the electron-withdrawing nature of the nitro substituents, which creates a dipole moment of 5.88 Debye [6].

Physical Properties

Melting and Boiling Points

3,5-Dinitroaniline exhibits a melting point range of 160-162°C, as consistently reported across multiple sources [1] [3] [8] [9]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline state, including hydrogen bonding involving the amino group and dipole-dipole interactions from the nitro substituents [3] [8].

The boiling point of 3,5-dinitroaniline is reported as 397.9°C at 760 mmHg [8] [9] [12]. This elevated boiling point is characteristic of nitroaniline compounds and results from the combination of molecular weight, polarity, and intermolecular forces [8] [9]. The substantial difference between melting and boiling points indicates a wide liquid range under standard atmospheric conditions [8] [12].

Density and Refractive Index

The density of 3,5-dinitroaniline is 1.586 grams per cubic centimeter at standard conditions [8] [9] [12]. This value is significantly higher than water, reflecting the presence of heavy nitrogen and oxygen atoms in the nitro groups [8] [9]. The high density is consistent with the compact molecular packing in the solid state [12].

The refractive index is reported as 1.679, indicating strong light-bending properties [8] [9] [12]. This relatively high refractive index value correlates with the presence of the aromatic ring system and the electron-rich nitro groups, which contribute to the overall polarizability of the molecule [8] [12].

PropertyValueReference
Melting Point160-162°C [1] [3] [8] [9]
Boiling Point397.9°C (760 mmHg) [8] [9] [12]
Density1.586 g/cm³ [8] [9] [12]
Refractive Index1.679 [8] [9] [12]

Solubility Characteristics

3,5-Dinitroaniline demonstrates practically insoluble behavior in water [3] [11] [13]. This poor aquatic solubility is attributed to the hydrophobic nature of the aromatic ring and the inability of the polar nitro groups to overcome the overall molecular hydrophobicity [11] [13]. The log P value of 1.89 confirms the compound's preference for organic phases over aqueous environments [6].

In contrast, the compound exhibits good solubility in organic solvents including ethanol, diethyl ether, dimethyl sulfoxide, and dimethylformamide [13]. This solubility pattern is typical for nitroaniline derivatives and reflects the compatibility with solvents of similar polarity and hydrogen-bonding capability [13]. The organic solvent solubility facilitates purification and analytical procedures [13].

Vapor Pressure and Henry's Law Constant

The vapor pressure of 3,5-dinitroaniline is extremely low at 1.54 × 10⁻⁶ mmHg at 25°C [8] [12]. This minimal volatility is consistent with the high molecular weight and strong intermolecular forces present in the compound [8]. The low vapor pressure indicates that the compound will predominantly exist in the condensed phase under ambient conditions [12].

While specific Henry's Law constant data for 3,5-dinitroaniline was not directly available in the literature, the general principles governing air-water partitioning suggest a relatively low Henry's Law constant [14] [15]. This expectation is based on the compound's poor water solubility and low vapor pressure, which would result in minimal partitioning from aqueous to gas phases [14] [18].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy of 3,5-dinitroaniline reveals characteristic absorption bands that confirm the presence of specific functional groups [16] [17] [36]. The primary amine group exhibits N-H stretching vibrations in the region of 3550-3060 cm⁻¹, appearing as medium to strong intensity bands [36]. These bands may appear as doublets due to symmetric and asymmetric stretching modes of the amino group [16] [36].

The nitro groups produce distinctive and intense absorption bands at approximately 1550 cm⁻¹ and 1350 cm⁻¹, corresponding to asymmetric and symmetric N-O stretching vibrations respectively [36]. These bands are among the most characteristic features in the infrared spectrum and serve as reliable indicators for nitro group identification [36]. The aromatic C=C stretching vibrations appear in the range of 1600-1475 cm⁻¹, while aromatic C-H stretching occurs at 3100-3050 cm⁻¹ [36].

UV-Visible Spectroscopy

The UV-visible spectrum of 3,5-dinitroaniline exhibits strong absorption in the ultraviolet region due to the presence of conjugated aromatic and nitro chromophores [39]. The electron-withdrawing nature of the nitro groups significantly influences the electronic transitions, causing shifts in the absorption maxima compared to unsubstituted aniline [39]. The compound displays both π→π* and n→π* electronic transitions characteristic of aromatic compounds bearing electron-withdrawing substituents [39].

The nitro groups create an extended conjugation system that affects the overall electronic distribution and results in characteristic absorption patterns [39]. The meta-positioning of the nitro groups relative to the amino group creates a specific electronic environment that is distinguishable from other dinitroaniline isomers [39].

NMR Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 3,5-dinitroaniline in deuterated dimethyl sulfoxide provides distinct signals that confirm the molecular structure [19]. The aromatic protons at positions 2 and 6 appear as a doublet at δ 7.880 ppm, while the proton at position 4 resonates at δ 7.729 ppm [19]. The amino group protons appear as a broad signal at δ 6.53 ppm, which is exchangeable with deuterium oxide [19].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [20] [21] [24]. The aromatic carbons typically resonate in the range of 110-140 ppm, with the nitro-bearing carbons showing downfield shifts due to the electron-withdrawing effect of the nitro groups [21] [24]. The carbon bearing the amino group appears upfield relative to the nitro-substituted positions due to the electron-donating character of the amino substituent [24].

Mass Spectrometry

Electron impact mass spectrometry of 3,5-dinitroaniline shows a molecular ion peak at m/z 183, which corresponds to the molecular weight and appears as the base peak [19] [22]. The fragmentation pattern is characteristic of nitroaniline compounds and involves the loss of nitro-related fragments [22] [33]. Common fragment ions include those resulting from the loss of NO (molecular ion minus 30) and NO₂ (molecular ion minus 46) [22] [33].

The mass spectral fragmentation follows predictable pathways typical of aromatic nitro compounds [22] [33] [34]. The stability of the aromatic system helps maintain the molecular ion intensity, while the labile nature of the nitro groups facilitates characteristic fragmentations [33] [34]. These fragmentation patterns serve as valuable structural confirmation tools and aid in compound identification [33].

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Reactions

3,5-Dinitroaniline exhibits distinct reactivity patterns in both electrophilic and nucleophilic substitution reactions due to the opposing electronic effects of its substituents [23]. The amino group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack, while the nitro groups are strongly electron-withdrawing and deactivate the ring toward electrophilic substitution [23]. This electronic competition results in position-specific reactivity patterns [23].

In aromatic nucleophilic substitution reactions, the electron-withdrawing nitro groups significantly activate the aromatic ring, particularly at positions ortho and para to the nitro substituents [23]. Studies on related dinitroaniline systems demonstrate that nucleophilic displacement can occur at positions bearing nitro groups under appropriate conditions [23]. The reactivity in nucleophilic substitution follows the hard and soft acids and bases principle, where the nature of the nucleophile and solvent significantly influences the reaction pathway [23].

Redox Properties

The redox behavior of 3,5-dinitroaniline is dominated by the presence of reducible nitro groups and the oxidizable amino group [26] [27] [30]. The nitro groups can undergo reduction to form amino derivatives through various reducing agents, representing a fundamental transformation in organic synthesis [27]. Electrochemical studies indicate that the reduction potentials are influenced by the electron-withdrawing nature of the nitro substituents [26].

The amino group can participate in oxidation reactions, though this reactivity is modulated by the electron-withdrawing effects of the meta-positioned nitro groups [26] [30]. Electrochemical oxidation studies on related aniline derivatives show that electron-withdrawing substituents increase the oxidation potential, making the amino group less readily oxidized [26] [30]. The redox properties are pH-dependent and involve complex multi-electron transfer processes [27] [30].

Acid-Base Behavior

3,5-Dinitroaniline exhibits weak basic character due to the amino group, but this basicity is significantly reduced by the strong electron-withdrawing effects of the two nitro substituents [3] [28]. The compound has a reported pKa value of 0.229 for its conjugate acid, indicating that it is a much weaker base than unsubstituted aniline [3]. This dramatic reduction in basicity results from the decreased electron density on the amino nitrogen caused by the nitro groups [28].

The acid-base behavior is influenced by solvent effects, with different pKa values observed in various solvent systems [28]. In acetonitrile, the acidity scale for similar compounds extends to very high pKa values, reflecting the compound's extremely weak basic character [28]. The protonation state affects the compound's solubility, reactivity, and spectroscopic properties [28].

Thermal Stability

3,5-Dinitroaniline demonstrates moderate thermal stability, with decomposition beginning at elevated temperatures [29]. Thermal analysis studies on related dinitro compounds indicate that decomposition typically involves complex multi-step processes [29]. The presence of nitro groups creates potential thermal hazards, as these functional groups can undergo exothermic decomposition reactions under extreme conditions [29].

Differential scanning calorimetry studies on similar nitroaromatic compounds reveal that thermal decomposition involves the initial breakdown of nitro groups followed by secondary reactions of the resulting intermediates [29]. The thermal stability is influenced by factors such as heating rate, atmosphere, and the presence of catalytic impurities [29]. Storage at ambient temperatures under proper conditions maintains compound integrity for extended periods [7] [17].

Property CategoryKey CharacteristicsReference
Electrophilic ReactivityDeactivated by nitro groups, amino group provides some activation [23]
Nucleophilic ReactivityActivated by nitro groups, position-specific reactions [23]
Redox BehaviorReducible nitro groups, oxidizable amino group with elevated potential [26] [27] [30]
Acid-Base PropertiesVery weak base, pKa = 0.229 (conjugate acid) [3] [28]
Thermal StabilityStable at ambient temperature, decomposes at elevated temperatures [29]

XLogP3

1.9

LogP

1.89 (LogP)

Melting Point

163.0 °C

UNII

0AHR6K1N73

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

618-87-1

Wikipedia

3,5-dinitroaniline

Dates

Last modified: 08-15-2023

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